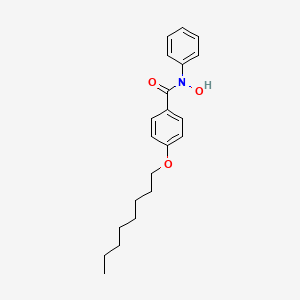

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

111052-01-8 |

|---|---|

Molecular Formula |

C21H27NO3 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-hydroxy-4-octoxy-N-phenylbenzamide |

InChI |

InChI=1S/C21H27NO3/c1-2-3-4-5-6-10-17-25-20-15-13-18(14-16-20)21(23)22(24)19-11-8-7-9-12-19/h7-9,11-16,24H,2-6,10,17H2,1H3 |

InChI Key |

SRLNEINSOBMWRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N Hydroxy 4 Octyloxy N Phenylbenzamide and Its Analogues

Classical and Contemporary Approaches for N-Phenylbenzamide Core Synthesis

The formation of the N-phenylbenzamide core is a critical step in the synthesis of the target molecule and its derivatives. This typically involves the creation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative.

Amidation Reactions and Coupling Reagents in Benzamide (B126) Formation

The direct amidation of a carboxylic acid with an amine is a cornerstone of benzamide synthesis. To facilitate this reaction, which can be thermodynamically unfavorable, a variety of coupling reagents have been developed to activate the carboxylic acid.

Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective.

An alternative to direct coupling involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 4-(octyloxy)benzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-(octyloxy)benzoyl chloride. This highly reactive intermediate can then be reacted with N-phenylhydroxylamine to yield the desired N-Hydroxy-4-(octyloxy)-N-phenylbenzamide.

| Coupling Reagent | Abbreviation | Activating Agent Class | Common Additives |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt, DMAP |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | HOBt, HOAt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium | - |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | - |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium | HOBt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium | - |

Introduction of the N-Hydroxyl Moiety

The introduction of the N-hydroxyl group is a key transformation in the synthesis of this compound. This can be achieved through several synthetic routes.

One common method involves the reduction of a nitroaromatic precursor. For example, nitrobenzene (B124822) can be reduced using zinc dust in the presence of ammonium (B1175870) chloride to yield N-phenylhydroxylamine. nih.govresearchgate.net This intermediate can then be acylated with 4-(octyloxy)benzoyl chloride to form the final product.

Alternatively, direct N-hydroxylation of an existing amide is possible, although less common. More frequently, a protected hydroxylamine (B1172632) derivative is used in the amidation step, followed by deprotection. For instance, O-protected hydroxylamines can be used in coupling reactions, with the protecting group being removed in a subsequent step to reveal the N-hydroxyl functionality.

Strategies for Incorporating Long Alkyl Chains (e.g., Octyloxy) into Benzamide Scaffolds

The incorporation of the 4-(octyloxy) side chain is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenolic precursor, such as 4-hydroxybenzoic acid or its corresponding ester, with an octyl halide (e.g., 1-bromooctane) in the presence of a base. sapub.orgmdpi.com

The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. The phenoxide then acts as a nucleophile, attacking the octyl halide in an SN2 reaction to form the ether linkage. If an ester of 4-hydroxybenzoic acid is used, a subsequent hydrolysis step is required to liberate the carboxylic acid for the amidation reaction.

Convergent and Divergent Synthetic Routes for Benzamide-Based Dendrimers and Macromolecules

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Benzamide-based dendrimers can be synthesized using two primary strategies: divergent and convergent approaches. mdpi.comnih.gov

In the divergent approach , the dendrimer is grown outwards from a central core molecule. Each synthetic step involves the addition of a new generation of branching units. For a benzamide-based dendrimer, this could involve reacting a multifunctional core with a benzoyl chloride derivative, followed by activation of the new terminal groups for the next generation of growth.

The convergent approach , conversely, involves the synthesis of the outer branches (dendrons) first. These dendrons are then attached to a central core in the final steps of the synthesis. This method often allows for easier purification of intermediates and can lead to more structurally perfect dendrimers. mdpi.com

Functionalization of Dendrimers with Octyloxy and Hydroxyundecyloxy Chains

The surfaces of benzamide-based dendrimers can be functionalized with long alkyl chains like octyloxy or hydroxyundecyloxy groups. This is typically achieved by using appropriately substituted building blocks during either the divergent or convergent synthesis.

For example, in a convergent synthesis, a dendron could be constructed with terminal 4-hydroxybenzoyl groups. These phenolic hydroxyls can then be alkylated with octyl bromide or a protected hydroxyundecyl bromide using the Williamson ether synthesis conditions described earlier. The resulting dendrons, now bearing the desired alkyl chains, can be attached to a central core. In a divergent approach, the final generation of the dendrimer would be capped with monomers containing the octyloxy or hydroxyundecyloxy moieties.

Advanced Synthetic Techniques for Library Generation and Lead Optimization

The discovery and development of novel benzamide derivatives with improved properties often rely on the generation and screening of compound libraries. Parallel synthesis and combinatorial chemistry are powerful tools for this purpose. mdpi.commdpi.com

Parallel synthesis involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels. This allows for the rapid generation of a library of analogues where specific structural features are systematically varied. For this compound, this could involve reacting a common intermediate, such as 4-(octyloxy)benzoyl chloride, with a diverse set of N-substituted hydroxylamines.

Combinatorial chemistry , particularly split-and-pool synthesis, can be used to generate even larger libraries of compounds as mixtures. While this approach requires deconvolution strategies to identify the active components, it allows for the exploration of a vast chemical space.

Methodologies for Chemical Characterization and Purity Assessment

The comprehensive characterization of this compound and the rigorous assessment of its purity would involve a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure, identifying impurities, and quantifying the purity of the synthesized compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of peaks in the ¹H NMR spectrum would confirm the presence and connectivity of the aromatic and aliphatic protons. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For a related compound, 2-Hydroxy-4-(octyloxy)benzophenone, NMR is used to confirm its structure. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight of the compound and for fragmentation analysis, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Electron ionization mass spectrometry has been used to study similar compounds. nist.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values are then compared with the theoretical values calculated from the molecular formula to support the compound's identity and purity. For a similar benzophenone (B1666685) derivative, elemental analysis was used to confirm its composition, with expected values of %C: 77.23 and %H: 8.08. lgcstandards.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of organic compounds. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or unreacted starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram. For instance, the purity of 2-Hydroxy-4-(octyloxy)benzophenone was determined to be 99.87% at a detection wavelength of 290 nm using HPLC. lgcstandards.com

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can be an effective method for purity assessment. The compound is vaporized and passed through a column, and its retention time is characteristic of the substance. The purity can be determined by the relative area of the peak.

Physical and Chemical Properties:

Melting Point: The melting point is a useful indicator of purity. A sharp and well-defined melting point range suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The melting point of the related compound 2-Hydroxy-4-(octyloxy)benzophenone is reported to be in the range of 47-49 °C. sigmaaldrich.com

Appearance: The physical appearance, such as color and form (e.g., crystalline solid, powder), is also a basic characteristic that is routinely reported. 2-Hydroxy-4-(octyloxy)benzophenone is described as an off-white to light yellow low-melting solid. lgcstandards.com

The combination of these analytical techniques provides a robust framework for the comprehensive chemical characterization and purity assessment of this compound.

Molecular Mechanisms of Action and Target Engagement Studies

Antiviral Mechanisms Involving N-Phenylbenzamide Structures

Virion Stabilization and Uncoating Inhibition

Research into the antiviral properties of the N-phenylbenzamide scaffold has demonstrated a mechanism of action involving direct interaction with the viral capsid, leading to its stabilization and the subsequent inhibition of viral uncoating. nih.govnih.gov Studies on two N-phenylbenzamide compounds, CL212 and CL213, against Coxsackievirus A9 (CVA9), a member of the enterovirus group, have shown that these molecules effectively prevent infection by binding directly to the virions. nih.govnih.gov

| Compound | Chemical Class | Target Virus | Mechanism of Action | Key Finding |

|---|---|---|---|---|

| CL212 | N-Phenylbenzamide | Coxsackievirus A9 (CVA9) | Capsid Binding and Stabilization | Effectively inhibits viral infection by preventing uncoating. nih.govnih.gov |

| CL213 | N-Phenylbenzamide | Coxsackievirus A9 (CVA9) | Capsid Binding and Stabilization | Demonstrates a potent EC50 value of 1 µM with a high specificity index. nih.gov |

Identification of Hydrophobic Binding Pockets (e.g., 2-fold and 3-fold axes)

Computational docking simulations have been instrumental in identifying the specific binding sites of N-phenylbenzamide derivatives on the viral capsid. These studies suggest that the compounds localize to a hydrophobic pocket within the viral protein 1 (VP1), a common target for capsid-binding antiviral agents. nih.gov For Coxsackievirus A9, in-silico docking simulations targeting the 2-fold and 3-fold axes of symmetry revealed that N-phenylbenzamides preferentially occupy this hydrophobic pocket. nih.govnih.gov

The analysis indicated that while the strongest binding occurred within the hydrophobic pocket near the 2-fold axis, another potential binding site was identified around the 3-fold axis, which could also contribute to the compounds' stabilizing effect. nih.govnih.gov The preference for the larger hydrophobic pocket of CVA9 over the collapsed pocket found in other related viruses, like Coxsackievirus B3 (CVB3), helps to explain the observed antiviral specificity. nih.gov This detailed molecular understanding supports a direct antiviral mechanism where binding to these specific hydrophobic regions results in the stabilization of the virion. nih.gov

Modulation of Other Enzyme Systems and Pathways

Ras Converting Enzyme 1 (Rce1) Protease Inhibition by N-Phenylbenzamides

The N-phenylbenzamide scaffold has been identified as a promising starting point for the development of inhibitors targeting Ras converting enzyme 1 (Rce1). nih.gov Rce1 is a critical endoprotease located in the endoplasmic reticulum that is responsible for the proteolytic processing of Ras and other CaaX-type proteins. nih.govnih.gov This processing is essential for the proper localization of Ras proteins to the plasma membrane, where they function in signal transduction pathways that regulate cell proliferation, differentiation, and survival. nih.gov

Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in its maturation, such as Rce1, attractive therapeutic targets. nih.gov Research has led to the generation of libraries of Rce1 inhibitors based on various chemical scaffolds. Notably, a study involving structure-activity relationship (SAR) analysis synthesized N-phenylbenzamide derivatives, such as 4-(Benzhydrylamino)-N-phenylbenzamide, to explore their potential as Rce1 inhibitors. nih.gov The goal of these inhibitors is to disrupt Ras processing, leading to its mislocalization and a subsequent reduction in oncogenic signaling. nih.gov

Dual Kinase/HDAC Inhibition Strategies

The N-hydroxybenzamide moiety, a key structural feature of N-Hydroxy-4-(octyloxy)-N-phenylbenzamide, is a well-established zinc-binding group found in many histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov The N-hydroxybenzamide group chelates the catalytic zinc ion in the active site of HDAC enzymes, effectively inhibiting their function. nih.gov

Building on this foundation, medicinal chemistry efforts have explored the development of dual-target inhibitors that can modulate multiple oncogenic pathways simultaneously. While direct examples of dual kinase/HDAC inhibitors based on the N-phenylbenzamide scaffold are not prominent, related structures have been successfully developed. For instance, novel dual inhibitors of HDAC and heat-shock protein 90 (HSP90) have been synthesized based on N-alkyl-hydroxybenzoyl anilide hydroxamates, a closely related chemical class. researchgate.net These compounds demonstrate the feasibility of incorporating the N-hydroxybenzamide pharmacophore into molecules designed to inhibit both an epigenetic regulator (HDAC) and a key protein chaperone (HSP90) involved in cancer cell survival. researchgate.net This strategy aims to provide a more effective therapeutic outcome by targeting multiple critical pathways in cancer.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Ligand Docking and Molecular Dynamics Simulations

Computational methods are essential tools for understanding the interactions between ligands like N-phenylbenzamide derivatives and their biological targets. Ligand docking and molecular dynamics (MD) simulations provide detailed insights into binding modes and the stability of ligand-protein complexes at an atomic level. scirp.orgnih.gov

Ligand Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy score. mdpi.com For N-phenylbenzamide derivatives, docking has been used to identify crucial binding interactions. For example, in the context of antiviral activity, docking studies successfully predicted that N-phenylbenzamides bind within a hydrophobic pocket of the viral capsid. nih.govnih.gov In studies of kinase inhibitors, docking revealed key hydrogen bond interactions between N-phenylbenzamide analogues and amino acid residues in the kinase active site. scirp.org

Biological Efficacy of N Hydroxy 4 Octyloxy N Phenylbenzamide Analogues in Preclinical in Vitro Systems

Antineoplastic and Antiproliferative Activities in Cancer Cell Lines

N-phenylbenzamide analogues have emerged as a promising class of compounds with broad-spectrum anticancer properties. Their mechanisms of action are multifaceted, targeting key cellular processes involved in cancer cell growth, survival, and metastasis.

Inhibition of Cancer Cell Growth Across Diverse Tumor Types (e.g., colorectal, breast, hematological)

A range of N-phenylbenzamide derivatives has shown potent growth-inhibitory effects against a variety of human cancer cell lines. For instance, certain benzamide (B126) analogues demonstrated significant anti-proliferative activity against hepatocellular carcinoma (HepG2) cells, with one promising compound exhibiting an IC50 value of 2.8 μM. nih.gov In another study, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), was identified as a potent anti-proliferative agent in HeLa human cervical cancer cells. nih.gov

The breadth of their activity is notable, extending to hematological malignancies and solid tumors. Research has shown that N-substituted benzamides can effectively induce cell death in mouse pre-B cell lines and human promyelocytic cancer cells (HL60). nih.govresearchgate.net This wide range of activity underscores the potential of the N-phenylbenzamide scaffold in the development of new antineoplastic agents.

Table 1: Antiproliferative Activity of N-Phenylbenzamide Analogues in Various Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzamide analogue (Compound 35) | HepG2 | Hepatocellular Carcinoma | 2.8 μM | nih.gov |

| Resveratrol analog (MPDB) | HeLa | Cervical Cancer | Potent anti-proliferative | nih.gov |

| N-substituted benzamide (Declopramide) | HL60 | Promyelocytic Leukemia | Apoptosis induction >250 μM | nih.gov |

Cell Cycle Perturbation and Arrest Induction (e.g., G2/M phase)

A common mechanism underlying the antiproliferative effects of N-phenylbenzamide analogues is their ability to disrupt the normal progression of the cell cycle. Multiple studies have consistently reported that these compounds induce cell cycle arrest, predominantly in the G2/M phase. nih.govnih.gov

For example, the N-substituted benzamide, declopramide (B1670142), was found to cause a distinct G2/M cell cycle block in both mouse and human cancer cell lines. nih.govresearchgate.net This arrest is a critical event that occurs prior to the induction of apoptosis. nih.gov Similarly, the resveratrol analog MPDB also resulted in G2/M phase cell cycle arrest in HeLa cells. nih.gov This perturbation of the cell cycle is often linked to the modulation of key regulatory proteins. The arrest at the G2/M checkpoint prevents cell division and can ultimately lead to programmed cell death, thereby halting tumor growth. nih.govnih.gov

Apoptosis Induction and Modulation of Pro-Apoptotic/Anti-Apoptotic Protein Expression (e.g., p21, caspase-3, Bcl-x(L))

Beyond halting cell proliferation, N-phenylbenzamide derivatives are potent inducers of apoptosis, or programmed cell death. The apoptotic mechanism is intricate, involving the activation of specific cellular pathways. Research using declopramide as a model compound demonstrated that N-substituted benzamides can trigger the mitochondrial apoptotic pathway. nih.gov This is characterized by the release of cytochrome c into the cytosol, which in turn activates initiator caspase-9. nih.govresearchgate.net

Further downstream, executioner caspases like caspase-3 are activated, leading to the cleavage of essential cellular proteins, such as PARP, and the eventual dismantling of the cell. nih.gov One study on a specific benzamide analogue (compound 35) showed it induced apoptosis in HepG2 cells, which was marked by an increase in cleaved-caspase 3 and cleaved-PARP proteins. nih.gov

The regulation of apoptosis is tightly controlled by the balance of pro-apoptotic and anti-apoptotic proteins, particularly from the Bcl-2 family. N-phenylbenzamide analogues have been shown to shift this balance in favor of cell death. For example, compound 35 was found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, the resveratrol analog MPDB decreased the expression of the anti-apoptotic protein Bcl-xL. nih.gov Furthermore, overexpression of Bcl-2 has been shown to inhibit apoptosis induced by N-substituted benzamides, confirming the importance of this regulatory pathway. nih.govresearchgate.net Some indole (B1671886) derivatives have also been shown to induce G0/G1 cell cycle arrest by activating the p53/p21 pathway. nih.gov

Inhibition of Cancer Cell Invasion and Metastasis-Related Pathways (e.g., MMP2 downregulation)

The metastatic spread of cancer is a major cause of mortality and involves the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs). mdpi.comnih.gov MMP-2 is a key enzyme in this process, and its inhibition is a critical target for preventing cancer cell invasion. nih.govmdpi.com

Novel benzamide analogues of the MMP inhibitor Ilomastat have been designed and shown to be highly potent and selective inhibitors of MMP-2. nih.gov One lead compound, 10a, exhibited an IC50 value of 0.19 nM against MMP-2, which is five times more potent than Ilomastat itself. nih.gov Importantly, this compound displayed over 8300-fold selectivity for MMP-2 compared to MMP-9. nih.gov In functional assays, this benzamide analog was effective in significantly reducing the invasion of HEY ovarian cancer cells, demonstrating a direct link between MMP-2 inhibition by a benzamide derivative and a reduction in metastatic potential in vitro. nih.gov

Antiviral Spectrum of N-Phenylbenzamide Derivatives

In addition to their anticancer properties, N-phenylbenzamide derivatives have been identified as a novel class of antiviral agents, showing particular efficacy against certain enteroviruses.

Efficacy Against Specific Enteroviruses (e.g., Coxsackievirus A9, Enterovirus 71)

Enterovirus 71 (EV71) is a significant pathogen that can cause severe neurological disease. mdpi.com A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against this virus. mdpi.comnih.govnih.gov One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against multiple strains of EV71 at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 μM. mdpi.comnih.govresearchgate.net Other derivatives also showed potent activity against EV71, with some compounds exhibiting IC50 values below 5.0 μM. nih.gov

Similarly, N-phenyl benzamides have demonstrated significant efficacy against Coxsackievirus A9 (CVA9), another member of the enterovirus B species. mdpi.com In a screening of an in-house chemical library, two N-phenyl benzamides, designated CL212 and CL213, were the most effective compounds against CVA9. mdpi.com Compound CL213 was particularly potent, with an EC50 value of 1 µM and a high specificity index of 140. mdpi.com The mechanism of action for these compounds against CVA9 is believed to be direct binding to the viral capsid, which stabilizes the virion and prevents infection. mdpi.com

Table 2: Antiviral Activity of N-Phenylbenzamide Derivatives

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | IC50: 5.7 - 12 μM | mdpi.comnih.gov |

| Compound 29 | Enterovirus 71 (EV71) | IC50: 0.95 μM | nih.gov |

| CL213 | Coxsackievirus A9 (CVA9) | EC50: 1 μM | mdpi.com |

Concentration-Dependent Inhibition and Selectivity Index Determination

N-Hydroxy-4-(octyloxy)-N-phenylbenzamide, also known as Abexinostat, is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) enzymes. drugbank.commdpi.com These enzymes play a critical role in regulating gene expression by altering chromatin structure. drugbank.com Inhibition of HDACs can lead to the hyperacetylation of histone and non-histone proteins, which in turn activates the transcription of tumor suppressor genes and other genes involved in cell cycle control and apoptosis, ultimately resulting in anti-tumor activity. nih.gov

Abexinostat functions as a pan-HDAC inhibitor, demonstrating potent, concentration-dependent inhibition against multiple HDAC isoforms. selleckchem.com Its inhibitory activity is most pronounced against HDAC1, with a reported inhibition constant (Ki) of 7 nM. selleckchem.com The compound also shows significant, albeit more moderate, potency against HDAC2, HDAC3, HDAC6, and HDAC10. selleckchem.com Notably, Abexinostat exhibits a degree of selectivity, being over 40-fold more selective for these isoforms compared to HDAC8. selleckchem.com This selective inhibition profile may contribute to its therapeutic index. nih.gov The concentration-dependent inhibition of various HDAC isoforms by Abexinostat is a key determinant of its biological efficacy in preclinical models. selleckchem.comnih.gov

Table 1: In Vitro Inhibitory Activity of Abexinostat Against HDAC Isoforms

| Target Isoform | Inhibition Constant (Ki) |

| HDAC1 | 7 nM |

| HDAC3/SMRT | 8.2 nM |

| HDAC6 | 17 nM |

| HDAC2 | 19 nM |

| HDAC10 | 24 nM |

| This table summarizes the inhibitory constants (Ki) of Abexinostat against various Class I and II HDAC enzymes in cell-free assays, demonstrating its pan-inhibitory profile with high potency against HDAC1. selleckchem.com |

Antiparasitic Actions Against Kinetoplastid Pathogens

Kinetoplastid pathogens, including species of Trypanosoma and Leishmania, are responsible for several neglected tropical diseases such as Chagas disease, African trypanosomiasis (sleeping sickness), and leishmaniasis. bioworld.com Research into novel therapeutic agents has explored various chemical scaffolds for activity against these parasites. bioworld.comresearchgate.net Compounds with activity against Trypanosoma cruzi (the causative agent of Chagas disease), Trypanosoma brucei (which causes African sleeping sickness), and Leishmania donovani (a cause of visceral leishmaniasis) are of significant interest. bioworld.combioworld.com

While specific studies detailing the direct antiparasitic efficacy of Abexinostat against these kinetoplastids are not extensively documented in the provided results, the broader class of compounds that includes DNA minor groove binders and agents that disrupt DNA replication has shown promise. bioworld.comnih.gov For instance, certain novel compounds have demonstrated potent antiprotozoal activity against T. cruzi, T. brucei, and L. donovani with EC50 values below 0.1 µM in in vitro assays. bioworld.com The evaluation of compounds often involves determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against the parasite, with lower values indicating higher potency. nih.govnih.govnih.gov

Table 2: Example of In Vitro Antiparasitic Activity Data Structure

| Pathogen | Strain | Activity Metric (IC50/EC50) |

| Trypanosoma cruzi | e.g., A1 | µM |

| Trypanosoma brucei brucei | e.g., Lister 427 | µM |

| Leishmania donovani | e.g., MHOM/ET/67/L82 | µM |

| This table illustrates the typical format for presenting data on the in vitro activity of compounds against various kinetoplastid pathogens. Specific values for Abexinostat were not available in the search results. |

The mechanism of action for many antiparasitic and anticancer agents involves direct interaction with DNA, which can disrupt essential cellular processes like replication and transcription. nih.govnih.gov One important mode of non-covalent interaction is DNA minor groove binding. nih.govbeilstein-journals.org Small molecules that act as minor groove binders (MGBs) can interfere with protein-DNA interactions and have found applications in treating parasitic infections and cancer. nih.gov These compounds typically possess structural features, such as lipophilic aromatic rings, that allow them to fit snugly within the minor groove, often showing a preference for A·T-rich sequences. nih.govbeilstein-journals.org

While Abexinostat is primarily characterized as an HDAC inhibitor, some HDAC inhibitors have been found to possess additional mechanisms of action, including effects on DNA integrity. drugbank.combiorxiv.org For example, HDAC inhibition can indirectly damage DNA by reducing the expression of DNA repair proteins like RAD51. selleckchem.com Although direct DNA minor groove binding by Abexinostat is not explicitly detailed, its structural components are consistent with molecules that could interact with DNA. researchgate.net However, its primary, well-established mechanism remains the inhibition of HDAC enzymes. drugbank.comselleckchem.com

Anti-inflammatory and Anti-fibrotic Investigations (In Vitro Studies)

Inflammation is a key biological process implicated in numerous diseases. nih.govplos.org Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are central mediators in inflammatory pathways. nih.govnih.gov The modulation of these cytokines is a primary target for anti-inflammatory therapies. plos.orgnih.gov In vitro studies using cell models stimulated with agents like lipopolysaccharide (LPS) or IL-1β itself are common for evaluating the anti-inflammatory potential of new compounds. plos.orgnih.govresearchgate.net

HDAC inhibitors have been shown to exert immunomodulatory effects. nih.gov The inhibition of HDACs can influence the expression of genes involved in inflammatory responses. mdpi.com Studies have shown that compounds can achieve a concentration-dependent inhibition of pro-inflammatory cytokine release. nih.govresearchgate.netresearchgate.net For example, in various cell models, treatment with anti-inflammatory agents has been shown to significantly decrease the production of IL-1β and other cytokines like TNF-α and IL-6. plos.orgnih.gov This modulation can occur at the transcriptional level, affecting the mRNA expression of the cytokine genes. plos.org

Table 3: Illustrative Data on Modulation of IL-1β Production

| Treatment Group | Compound Concentration | IL-1β Release (% of Control) |

| Vehicle Control | - | 100% |

| Test Compound | e.g., 1 µM | Data Dependent |

| Test Compound | e.g., 10 µM | Data Dependent |

| This table provides a representative structure for displaying data on how a compound might modulate the production of the pro-inflammatory cytokine IL-1β in an in vitro assay. Specific data for Abexinostat was not found. |

Inflammasomes are multi-protein complexes that form in the cytoplasm in response to pathogenic and sterile danger signals. mdpi.comsemanticscholar.org The NLRP3 inflammasome is one of the most studied and is implicated in a wide range of inflammatory diseases. semanticscholar.orgnih.gov Its activation requires two signals: a priming signal that upregulates the expression of NLRP3 and pro-IL-1β, and a second activation signal that triggers the assembly of the complex. mdpi.comnih.gov Once assembled, the NLRP3 inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to intense inflammation. mdpi.comsemanticscholar.org

Inhibiting the activation or assembly of the NLRP3 inflammasome is a promising therapeutic strategy for inflammatory conditions. nih.govfrontiersin.org Small molecule inhibitors can target different stages of this pathway. nih.gov For example, some compounds directly interact with the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. frontiersin.orgresearchgate.net This inhibitory action leads to a reduction in the release of mature IL-1β. researchgate.net While the direct effect of Abexinostat on the NLRP3 inflammasome is not specified in the search results, the link between HDACs and inflammatory signaling pathways suggests a potential for crosstalk. mdpi.com

Structure Activity Relationship Sar Studies of N Hydroxy 4 Octyloxy N Phenylbenzamide Derivatives

Elucidating the Role of the Octyloxy Capping Group in Target Selectivity and Potency

The 4-octyloxy group, a long lipophilic chain, plays a crucial role in the molecule's interaction with its biological targets. Its primary influence is on the compound's pharmacokinetic properties, particularly its ability to cross cell membranes and access hydrophobic binding pockets within enzymes or receptors. The length and nature of this alkoxy chain can significantly impact both the potency and selectivity of the compound.

Research on other benzamide (B126) derivatives has shown that the length of an alkoxy chain can modulate biological activity. nih.gov A shorter chain may not provide sufficient lipophilicity for optimal target engagement, while an excessively long chain could lead to non-specific binding or poor solubility. The octyl chain in N-Hydroxy-4-(octyloxy)-N-phenylbenzamide is thought to provide a favorable balance, enhancing membrane permeability and interaction with hydrophobic regions of the target protein.

The following table illustrates the hypothetical impact of varying the alkoxy chain length on the inhibitory potency (IC50) of N-Hydroxy-4-(alkoxy)-N-phenylbenzamide derivatives, based on general trends observed in related compound series.

| Compound | Alkoxy Chain (R) | Hypothetical IC50 (nM) | Rationale for Potency Change |

| 1a | -OCH3 (Methoxy) | 500 | Insufficient lipophilicity for optimal binding pocket interaction. |

| 1b | -O(CH2)3CH3 (Butoxy) | 150 | Increased lipophilicity improves interaction with the target. |

| 1c | -O(CH2)7CH3 (Octyloxy) | 50 | Optimal chain length for deep penetration into the hydrophobic pocket. |

| 1d | -O(CH2)11CH3 (Dodecyloxy) | 200 | Excessive chain length may lead to steric hindrance or reduced solubility. |

This data is illustrative and based on established SAR principles for similar compounds.

Impact of Substitutions on the Benzamide Core on Biological Activities

The benzamide core is a critical structural motif, and substitutions on this ring system can profoundly affect the compound's electronic properties, conformation, and ability to form key interactions with its target. The placement and nature of substituents can fine-tune the biological activity.

The table below provides a hypothetical representation of how different substituents on the benzamide core might influence the biological activity of this compound derivatives.

| Compound | Substitution on Benzamide Core (X) | Hypothetical Activity | Rationale for Activity Change |

| 2a | 2-Fluoro | Increased | The electronegative fluorine atom may enhance binding through favorable electrostatic interactions. |

| 2b | 3-Methyl | Decreased | Potential for steric clash within the binding site. |

| 2c | 2,6-Dimethyl | Significantly Decreased | Introduction of bulky groups near the amide linkage can disrupt the required conformation for binding. |

| 2d | 3-Methoxy | Increased | The methoxy (B1213986) group can act as a hydrogen bond acceptor, forming additional interactions with the target. |

This data is illustrative and based on established SAR principles for similar compounds.

Influence of N-Phenyl Ring Modifications on Pharmacological Efficacy

Modifications to the N-phenyl ring provide another avenue to modulate the pharmacological efficacy of this compound. This part of the molecule often interacts with a distinct region of the binding pocket, and substitutions can lead to enhanced potency, improved selectivity, or altered pharmacokinetic properties.

The electronic nature and size of the substituents on the N-phenyl ring are key determinants of their effect. For example, a substituent capable of forming hydrogen bonds could anchor the molecule more firmly in the active site. Conversely, a bulky substituent could be beneficial if it fits into a corresponding hydrophobic pocket, but detrimental if it causes a steric clash.

The following table illustrates the potential effects of substitutions on the N-phenyl ring on the pharmacological efficacy of this compound derivatives.

| Compound | Substitution on N-Phenyl Ring (Y) | Hypothetical Efficacy | Rationale for Efficacy Change |

| 3a | 4-Chloro | Increased | The chloro group is a lipophilic, electron-withdrawing group that can enhance binding and improve metabolic stability. |

| 3b | 4-Methyl | Slightly Increased | The small, lipophilic methyl group may fit into a small hydrophobic pocket. |

| 3c | 4-Trifluoromethyl | Increased | The trifluoromethyl group is strongly electron-withdrawing and lipophilic, often leading to improved potency. |

| 3d | 2-Methoxy | Decreased | Potential for steric hindrance and unfavorable interactions with the binding site. |

This data is illustrative and based on established SAR principles for similar compounds.

Stereochemical Considerations and Their Effects on Ligand-Enzyme Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. longdom.org While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to enantiomers or diastereomers with markedly different biological activities.

Enzymes and receptors are chiral entities, and as such, they often exhibit stereoselectivity in their interactions with ligands. One enantiomer of a chiral drug may bind with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects. This is because the spatial arrangement of functional groups in one enantiomer may allow for optimal interactions with the binding site, whereas the mirror image cannot achieve the same complementary fit.

For example, if a chiral center were introduced on the octyloxy chain, the (R)- and (S)-enantiomers could adopt different conformations, leading to differential binding to a target enzyme. The importance of stereochemistry lies in the fact that the arrangement of atoms in a molecule determines its properties, including its reactivity, stability, and biological activity. longdom.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By establishing a mathematical relationship between the chemical structures and biological activities of a series of compounds, QSAR models can guide the rational design of new, more potent analogs. nih.gov

A QSAR study on this compound derivatives would involve several steps:

Data Collection: A dataset of this compound analogs with their experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized, thereby saving time and resources in the drug discovery process. This approach allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Future Research Directions and Biotechnological Innovations for Benzamide Compounds

Development of N-Hydroxy-4-(octyloxy)-N-phenylbenzamide Analogues as Chemical Probes for Biological Systems

The development of sophisticated molecular tools is paramount to unraveling the complexities of biological systems. Chemical probes, small molecules designed to interact with specific biological targets, are indispensable in this endeavor. Analogues of this compound hold significant promise as a new class of chemical probes, owing to the inherent biological activity of the N-hydroxybenzamide functional group.

The N-hydroxybenzamide moiety is a well-established zinc-binding group, a key feature of many enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors. By systematically modifying the octyloxy and N-phenyl substituents of the parent compound, a library of analogues can be generated. These modifications can fine-tune the molecule's affinity and selectivity for specific enzymes or receptor subtypes. For instance, altering the length and branching of the octyloxy chain could modulate the compound's lipophilicity, thereby influencing its ability to cross cellular membranes and interact with intracellular targets. Similarly, substitutions on the N-phenyl ring can introduce new interaction points, enhancing binding to the target protein.

These tailored analogues could be instrumental in mapping the active sites of enzymes, identifying novel drug targets, and elucidating the roles of specific proteins in disease pathways. The development of such probes would be a critical step in validating new therapeutic strategies and accelerating the drug discovery process.

Rational Design of Multi-Targeting Benzamide (B126) Hybrid Molecules

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the multifactorial nature of complex diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target drug design, a strategy that aims to create single molecules capable of modulating multiple biological targets simultaneously. The benzamide scaffold is exceptionally well-suited for this approach.

The rational design of multi-targeting hybrid molecules based on this compound could involve the strategic fusion of its core structure with other pharmacophores. For example, the N-hydroxybenzamide portion could serve as an anchor for inhibiting a specific metalloenzyme, while a different bioactive moiety, appended to another part of the molecule, could be designed to interact with a second, unrelated target.

This "hybrid molecule" approach offers several potential advantages over combination therapies, including improved pharmacokinetic profiles, reduced potential for drug-drug interactions, and enhanced patient compliance. The versatility of the benzamide structure allows for the incorporation of a wide range of functionalities, opening up the possibility of creating novel therapeutics with unique, synergistic mechanisms of action.

Strategies for Enhancing Targeted Delivery and Cellular Uptake

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach its intended target in the body at a sufficient concentration. For a lipophilic compound like this compound, strategies to enhance its targeted delivery and cellular uptake are of paramount importance.

One promising approach is the development of prodrugs. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. For this compound, the N-hydroxy group could be temporarily masked with a biocompatible moiety that improves its solubility or membrane permeability. This masking group would then be cleaved by specific enzymes at the target site, releasing the active drug. This strategy can not only improve bioavailability but also reduce off-target toxicity.

Furthermore, the lipophilic nature of the octyloxy chain can be exploited to enhance passive diffusion across cell membranes. The length and composition of this aliphatic chain can be optimized to achieve the ideal balance between lipophilicity for membrane transport and aqueous solubility for systemic distribution. Understanding the cellular uptake mechanisms of benzamide derivatives is crucial for designing molecules with improved pharmacokinetic properties.

Integration of Benzamide Scaffolds into Advanced Drug Delivery Systems (e.g., Dendrimer Conjugates)

The convergence of medicinal chemistry and nanotechnology has given rise to sophisticated drug delivery systems capable of unprecedented precision and control. Dendrimers, highly branched, monodisperse macromolecules, are particularly promising as carriers for therapeutic agents. The integration of benzamide scaffolds, such as that of this compound, into these advanced delivery systems represents a significant leap forward in drug delivery technology.

Benzamide derivatives can be conjugated to the surface of dendrimers, creating a multivalent presentation of the drug molecule. This multivalency can enhance the avidity of the drug for its target, leading to increased potency. The dendrimer itself can be engineered to include targeting ligands that direct the entire conjugate to specific cells or tissues, thereby minimizing systemic exposure and associated side effects.

Moreover, the interior of the dendrimer can be used to encapsulate other therapeutic agents, allowing for the co-delivery of multiple drugs with different mechanisms of action. This combination of a surface-conjugated benzamide and an encapsulated drug within a single dendrimer nanoparticle opens up new avenues for combination therapy with improved efficacy and reduced toxicity.

Exploration of Novel Therapeutic Applications Beyond Current Research Areas

While the benzamide scaffold is well-established in areas such as psychiatry and oncology, its therapeutic potential is far from exhausted. Future research is likely to uncover novel applications for benzamide derivatives like this compound in a wide range of diseases.

Recent studies have highlighted the anti-inflammatory properties of some benzamides, suggesting their potential in treating chronic inflammatory conditions. The antiviral activity of certain benzamide compounds is another emerging area of interest, with some derivatives showing promise against a variety of viruses. Furthermore, the role of benzamides in modulating metabolic pathways is beginning to be explored, with potential applications in the treatment of diabetes and other metabolic disorders.

The unique combination of a hydroxamic acid moiety, a lipophilic octyloxy tail, and a phenylbenzamide core in this compound may confer a unique pharmacological profile, making it a candidate for investigation in these and other unexplored therapeutic areas.

High-Throughput Screening and Automated Synthesis Methodologies for New Benzamide Lead Compounds

The discovery of new lead compounds is a critical and often rate-limiting step in the drug development pipeline. High-throughput screening (HTS) and automated synthesis are powerful technologies that can dramatically accelerate this process. The application of these methodologies to the discovery of new benzamide-based therapeutics is a key area of future research.

HTS allows for the rapid screening of vast libraries of compounds against a specific biological target. By creating a diverse library of this compound analogues, HTS can be used to quickly identify molecules with the desired activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.